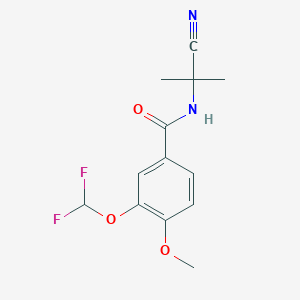

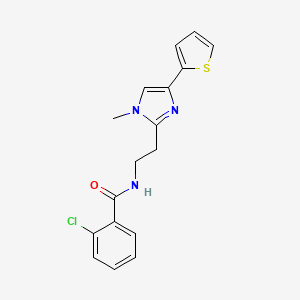

![molecular formula C16H21N3O3S B2614530 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide CAS No. 2097931-36-5](/img/structure/B2614530.png)

3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring attached to a cyclohexyl group and a sulfonamide group. The pyrazole ring is a five-membered aromatic heterocycle, containing two nitrogen atoms .

Physical and Chemical Properties Analysis

This compound has a boiling point of 799.1±60.0 °C and a density of 1.40±0.1 g/cm3 . It is soluble in DMSO but insoluble in water .

Applications De Recherche Scientifique

Carbonic Anhydrase Inhibition and Cytotoxicity

The research into sulfonamide derivatives, including compounds with a structure similar to 3-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzene-1-sulfonamide, has revealed significant carbonic anhydrase inhibitory activity. These compounds have been synthesized and assessed for their potential in inhibiting carbonic anhydrase isoenzymes hCA I and hCA II, showing superior activity compared to reference compounds. Additionally, some derivatives exhibited cytotoxic activities on tumor and non-tumor cell lines, suggesting their potential for further investigation as cancer therapy agents. Trimethoxy derivatives, in particular, demonstrated higher selectivity for tumor cells, with one compound showing the highest tumor selectivity values, indicating its promise as a lead molecule for cancer treatment research (Kucukoglu et al., 2016).

Antimicrobial and Antitubercular Potentials

Benzene sulfonamide derivatives have also been synthesized and evaluated for their antimicrobial and antitubercular activities. These studies involved molecular docking against Mycobacterium tuberculosis β-ketoacyl-acyl carrier protein synthase A, revealing some compounds' potential as antitubercular agents. Antibacterial activity against common pathogens such as E. coli, P. aeruginosa, S. aureus, and S. pyogenes has been noted, with certain compounds showing good activity compared to standard drugs like Ampicillin. This highlights their potential application in developing new antimicrobial agents (Shingare et al., 2022).

Acetylcholinesterase Inhibition and Low Cytotoxicity

The integration of pyrazoline and sulfonamide pharmacophores has led to the synthesis of compounds with notable inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds have been tested for their cytotoxicities towards various cancer cell lines and non-tumor cells, revealing low cytotoxicity and potential tumor selectivity in some cases. This suggests their utility in developing new treatments that require carbonic anhydrase or acetylcholinesterase inhibition with minimal side effects on healthy cells (Ozgun et al., 2019).

Propriétés

IUPAC Name |

3-methoxy-N-(4-pyrazol-1-ylcyclohexyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O3S/c1-22-15-4-2-5-16(12-15)23(20,21)18-13-6-8-14(9-7-13)19-11-3-10-17-19/h2-5,10-14,18H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZNXHZQAXIGSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2CCC(CC2)N3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2614451.png)

![Imidazo[1,2-b]pyridazine-2-carboxylic acid;hydrochloride](/img/structure/B2614454.png)

![N-(2,5-dimethoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2614460.png)

![4-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2614464.png)

![2-(2-fluorophenoxy)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2614465.png)

![1-[4-(Bromomethyl)benzenesulfonyl]-4-methylbenzene](/img/structure/B2614466.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-4-chloropicolinamide](/img/structure/B2614467.png)